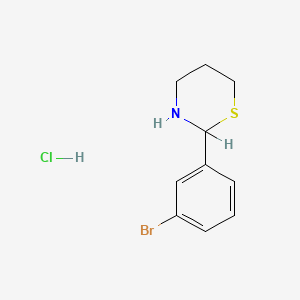
3-Chloro-4-methoxy-N-(4-methoxybenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-methoxy-N-(4-methoxybenzyl)benzamide is an organic compound with the molecular formula C16H16ClNO3 and a molecular weight of 305.76 g/mol . This compound is characterized by the presence of a chloro group, two methoxy groups, and a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-N-(4-methoxybenzyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 3-chloro-4-methoxybenzene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The acylated product is then reduced to form the corresponding alcohol.
Amidation: The final step involves the reaction of the alcohol with 4-methoxybenzylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
化学反応の分析
Types of Reactions
3-Chloro-4-methoxy-N-(4-methoxybenzyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Formation of 3-chloro-4-methoxybenzaldehyde or 3-chloro-4-methoxybenzoic acid.
Reduction: Formation of 3-methoxy-N-(4-methoxybenzyl)benzamide.
Substitution: Formation of 3-azido-4-methoxy-N-(4-methoxybenzyl)benzamide or 3-thio-4-methoxy-N-(4-methoxybenzyl)benzamide.
科学的研究の応用
3-Chloro-4-methoxy-N-(4-methoxybenzyl)benzamide is utilized in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-4-methoxy-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .
類似化合物との比較
Similar Compounds
- 3-Chloro-4-methoxy-N-(4-methoxyphenyl)benzamide
- 3-Chloro-4-methoxy-N-(3-methoxyphenyl)benzamide
- 3-Chloro-4-methoxy-N-(4-methylphenyl)benzamide
Uniqueness
3-Chloro-4-methoxy-N-(4-methoxybenzyl)benzamide is unique due to the presence of both chloro and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in scientific research .
特性
CAS番号 |
853312-41-1 |
|---|---|
分子式 |
C16H16ClNO3 |
分子量 |
305.75 g/mol |
IUPAC名 |
3-chloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C16H16ClNO3/c1-20-13-6-3-11(4-7-13)10-18-16(19)12-5-8-15(21-2)14(17)9-12/h3-9H,10H2,1-2H3,(H,18,19) |
InChIキー |
JHRSGDBSIKENEY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cycloocta[b]naphthalene](/img/structure/B11945028.png)
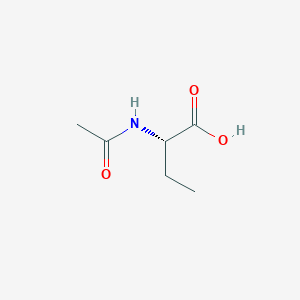
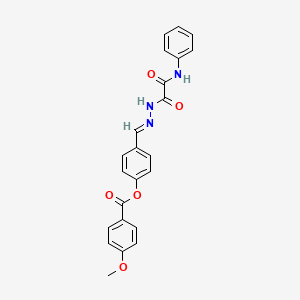
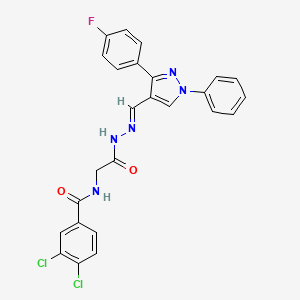

![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)
![2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B11945057.png)

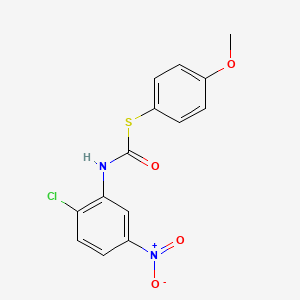


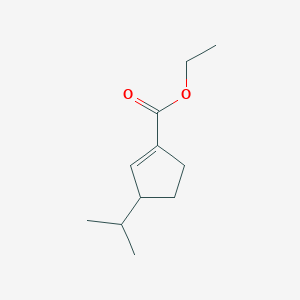
![2-[(Diphenylmethyl)carbamoyl]benzoic acid](/img/structure/B11945087.png)
